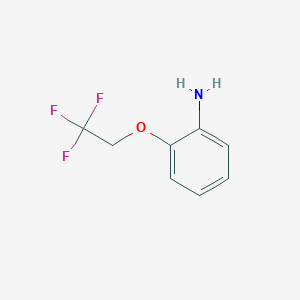

2-(2,2,2-Trifluoroethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKIVGTUYSNUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380381 | |

| Record name | 2-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-60-8 | |

| Record name | 2-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-Trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(2,2,2-Trifluoroethoxy)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of the (CAS No. 57946-60-8), a fluorinated aromatic amine of significant interest in pharmaceutical and materials science research. The strategic incorporation of a trifluoroethoxy group onto the aniline scaffold imparts a unique combination of properties, including enhanced lipophilicity, metabolic stability, and modified basicity, making it a valuable building block for drug discovery and advanced material synthesis. This document synthesizes key data, presents detailed experimental protocols for property characterization, and discusses the implications of these properties for research and development professionals.

The Strategic Importance of this compound

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1] The trifluoroethoxy group (-OCH₂CF₃) is particularly advantageous; it acts as a potent electron-withdrawing group, which can increase the metabolic stability of a molecule by making adjacent positions less susceptible to enzymatic oxidation.[2] Furthermore, its lipophilic nature can enhance a compound's ability to cross biological membranes, a critical factor for bioavailability in drug candidates.[2] this compound serves as a key intermediate, leveraging these benefits for the synthesis of novel pharmaceuticals, particularly kinase inhibitors and anti-hyperlipidemic agents, as well as high-performance polymers and coatings requiring enhanced thermal and chemical stability.[3][4] This guide serves as a foundational resource for scientists looking to exploit the unique characteristics of this versatile compound.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. This compound is an aromatic compound characterized by an aniline core substituted at the ortho position with a 2,2,2-trifluoroethoxy group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 57946-60-8 | [3][4][5][6] |

| Molecular Formula | C₈H₈F₃NO | [3][4][5][6] |

| Molecular Weight | 191.15 g/mol | [3][5][6] |

| IUPAC Name | This compound | [6] |

| InChI Key | JIKIVGTUYSNUPQ-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC=C(C(=C1)N)OCC(F)(F)F |[6] |

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physicochemical properties. These parameters govern its reactivity, solubility, and suitability for various applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 49 - 53 °C | [3][4] |

| Boiling Point | 214.9 °C (at 760 mmHg) | [4][7] |

| Density | 1.286 g/cm³ | [4][7] |

| Flash Point | 83.8 °C | [4][7] |

| LogP (Octanol-Water) | 2.79 | [4][7] |

| pKa (Predicted) | ~3.1 | [8] (inferred) |

| Refractive Index | 1.48 |[7] |

Thermal Properties and Physical State

This compound is a crystalline solid at room temperature, with a melting point range of 49-53 °C.[3][4] This relatively low melting point and moderate boiling point of 214.9 °C make it amenable to standard synthetic chemistry techniques, including purification by distillation under reduced pressure or recrystallization.

Lipophilicity and Solubility

Ionization Constant (pKa)

The pKa of the conjugate acid of the aniline amine group is a determinant of its behavior in physiological and reaction media. While an experimental pKa for this specific molecule is not published, a predicted pKa for the structurally similar 5-chloro-2-(2,2,2-trifluoroethoxy)aniline is 3.09.[8] The electron-withdrawing nature of the ortho-trifluoroethoxy group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted aniline (pKa of conjugate acid ≈ 4.6).[9] This lower basicity means that at physiological pH (≈ 7.4), the compound will exist predominantly in its neutral, unprotonated form, which favors membrane permeability.

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and quality control.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methylene (-CH₂) protons of the ethoxy group. The methylene protons will appear as a quartet due to coupling with the three adjacent fluorine atoms. ¹⁹F NMR will show a triplet corresponding to the -CF₃ group, coupled to the two methylene protons. ¹³C NMR will provide signals for each unique carbon atom in the molecule.[10]

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1280 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[10]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.15.[11] High-resolution mass spectrometry can be used to confirm the elemental composition.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are critical. The following section outlines methodologies for characterizing the key .

Caption: A generalized workflow for the physicochemical characterization of a research compound.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity.

-

Methodology:

-

Calibrate the DSC instrument using an indium standard.

-

Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a fundamental parameter for drug development.

-

Methodology:

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The extended time is crucial to allow the solid state to equilibrate with the solution.

-

After equilibration, centrifuge the sample to pellet the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

The resulting concentration is the thermodynamic solubility.

-

Protocol: Lipophilicity (Log P) Determination by HPLC

-

Rationale: This method provides a rapid and reliable determination of LogP based on the compound's retention time on a reverse-phase column, correlating it with known standards.

-

Methodology:

-

Prepare a series of standards with known LogP values that bracket the expected LogP of the analyte.

-

Use a reverse-phase HPLC system with a C18 column.

-

The mobile phase is typically a gradient of methanol or acetonitrile and water.

-

Inject the standards and the test compound, and record their retention times (t_R).

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k) versus the known LogP values for the standards to generate a calibration curve.

-

Determine the LogP of this compound by interpolating its log(k) value onto the calibration curve.

-

Implications for Drug Development and Materials Science

The specific combination of physicochemical properties defines the utility of this compound.

Caption: Relationship between molecular structure, properties, and applications.

-

For Drug Development: The high lipophilicity and low basicity are a favorable combination. The compound will likely exist in its neutral form in the body, allowing it to readily cross lipid membranes to reach its target. The trifluoroethoxy group helps protect the molecule from metabolic degradation, potentially leading to a longer in-vivo half-life and improved pharmacokinetic profile.[2][3]

-

For Materials Science: The presence of the stable C-F bonds and the aromatic ring contributes to thermal and chemical resistance. This makes the compound a valuable monomer or additive for creating specialty polymers and coatings that can withstand harsh environments.[3]

Conclusion

This compound is a strategically designed chemical intermediate with a distinct and advantageous set of physicochemical properties. Its notable lipophilicity, reduced basicity, and inherent stability, all driven by the key trifluoroethoxy substituent, make it an exceptionally valuable tool for researchers in drug discovery and materials science. Understanding these core properties, through the data and protocols presented in this guide, is essential for its effective application in creating next-generation pharmaceuticals and high-performance materials.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Isochem. (n.d.). The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Retrieved from [Link]

-

MDPI. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methyl-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from [Link]

-

OSHA. (n.d.). Aniline Method. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-ANILINE. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]

-

Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Retrieved from [Link]

Sources

- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|lookchem [lookchem.com]

- 5. CAS 57946-60-8 | this compound - Synblock [synblock.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. 186387-91-7 CAS MSDS (5-CHLORO-2-(2,2,2-TRIFLUOROETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. This compound(57946-60-8) 1H NMR [m.chemicalbook.com]

- 11. 57946-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,2,2-Trifluoroethoxy)aniline

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(2,2,2-Trifluoroethoxy)aniline, a key building block in modern medicinal chemistry and materials science.[1] The trifluoroethoxy moiety is instrumental in modulating pharmacokinetic properties such as lipophilicity and metabolic stability, making this compound a valuable intermediate for drug development.[1] This document outlines a reliable synthetic protocol via Williamson ether synthesis, offers in-depth analysis of the reaction's causality, and presents a complete workflow for structural verification and purity assessment using contemporary spectroscopic and chromatographic techniques. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important fluorinated aniline derivative.

Introduction: The Strategic Importance of Fluorinated Aniline Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical design. The this compound scaffold is particularly noteworthy. The trifluoroethoxy group (-OCH₂CF₃) significantly enhances the metabolic stability and binding affinity of parent molecules by virtue of the strong carbon-fluorine bond and the electron-withdrawing nature of the CF₃ group.[1] Consequently, this aniline derivative serves as a crucial starting material for a range of bioactive compounds, including novel therapeutics and advanced agrochemicals.[1]

This guide provides a detailed, field-tested protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for specific experimental choices.

Synthetic Strategy: Williamson Ether Synthesis

The most common and efficient route to this compound is the O-alkylation of 2-aminophenol. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.

Reaction Scheme:

In this process, the phenolic hydroxyl group of 2-aminophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), via an Sₙ2 mechanism to form the desired ether linkage.

Causality of Experimental Choices

-

Choice of Starting Material (2-Aminophenol): 2-Aminophenol provides the basic aniline scaffold. The key challenge in its alkylation is achieving selectivity for the hydroxyl group (O-alkylation) over the amino group (N-alkylation).[2][3] In this protocol, the higher acidity of the phenolic proton compared to the amine protons allows for selective deprotonation and subsequent O-alkylation under controlled basic conditions.

-

Choice of Trifluoroethylating Agent (2,2,2-Trifluoroethyl Triflate): 2,2,2-Trifluoroethyl triflate is a highly effective trifluoroethylating agent.[4] The triflate group (CF₃SO₃⁻) is an excellent leaving group, which significantly accelerates the rate of the Sₙ2 reaction. This high reactivity allows the reaction to proceed under milder conditions, which is beneficial for preserving the integrity of the sensitive amino group.[5][6]

-

Choice of Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for selectively deprotonating the phenolic hydroxyl group without significantly affecting the less acidic amino group. Its insolubility in many organic solvents can be advantageous, as the reaction occurs on the surface of the solid, and the base can be easily removed by filtration upon completion of the reaction.

-

Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the organic reactants while being compatible with the base. It facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide anion.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 |

| 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | C₃H₂F₆O₃S | 232.10 |

| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |

| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Brine (Saturated NaCl solution) | N/A | NaCl(aq) | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Initiation of Reaction: Stir the suspension vigorously at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (12.76 g, 55 mmol) to the reaction mixture dropwise over 20 minutes.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford this compound as a white to light yellow solid.[1][7]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Observed Value |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 49-53 °C[1][7] |

| Molecular Formula | C₈H₈F₃NO[1][7] |

| Molecular Weight | 191.15 g/mol [1][7] |

Spectroscopic Data

The following data represent typical expected values for the characterization of this compound.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.75 - 6.90 | m | 4H | Aromatic Protons |

| 4.35 | q | 2H | -OCH₂CF₃ |

| 3.85 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | C-O |

| 136.0 | C-NH₂ |

| 124.0 (q) | -CF₃ |

| 121.5 | Aromatic CH |

| 119.0 | Aromatic CH |

| 116.0 | Aromatic CH |

| 115.5 | Aromatic CH |

| 66.5 (q) | -OCH₂CF₃ |

Infrared (IR) Spectroscopy (ATR):

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H Stretch (amine) |

| 3050 - 3000 | Aromatic C-H Stretch |

| 1620 | N-H Bend (amine) |

| 1280 | C-O Stretch (ether) |

| 1150 | C-F Stretch |

Mass Spectrometry (MS):

| m/z | Assignment |

| 191 | [M]⁺ (Molecular Ion) |

| 108 | [M - CF₃CH₂]⁺ |

Safety and Handling

5.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when handling the chemicals involved in this synthesis.

5.2. Chemical Hazards:

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate: This is a highly reactive and corrosive substance.[8][9][10][11] It is harmful if inhaled or swallowed and causes severe skin burns and eye damage.[10][11] Handle only in a well-ventilated fume hood.[8][9][10]

-

2-Aminophenol: This compound is harmful if swallowed and may cause skin and eye irritation.

-

Acetone: Acetone is a highly flammable liquid. Keep away from heat, sparks, and open flames.[9][10]

5.3. Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualization of Workflow

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for product validation.

Conclusion

This technical guide has presented a detailed and reliable protocol for the synthesis of this compound via Williamson ether synthesis. By providing a rationale for the choice of reagents and conditions, along with a comprehensive characterization workflow, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and purification of this key intermediate open avenues for the development of novel pharmaceuticals and other high-value chemical entities.

References

- Synquest Labs.

- TCI AMERICA. (2018-07-06).

- TCI Chemicals.

- Tokyo Chemical Industry Co., Ltd. (APAC).

- Fisher Scientific. (2023-10-06).

- Chem-Impex. This compound.

- Google Patents. (EP0820981A1).

- LookChem. This compound.

- LookChem. This compound.

- MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025, M1989.

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.

- ResearchGate. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- ResearchGate. (2010).

- Request PDF. (2025).

- ResearchGate. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)

- ResearchGate. (2010). Selective alkylation of the amino group of aminophenols.

- World Journal of Pharmaceutical Research. (2025).

- TCI EUROPE N.V. 2-(Trifluoromethoxy)aniline 1535-75-7.

- Lab Pro Inc. This compound, 1G - T3284-1G.

- Google Patents. (CA2211133C). Process for preparing 2-trifluoromethoxy-aniline.

- Google Patents. (EP2621894B1). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Chemistry Steps.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Santa Cruz Biotechnology.

- BenchChem.

- Pharmaffiliates. 2-(Trifluoromethoxy)aniline | CAS No: 1535-75-7.

- BenchChem. Spectroscopic Profile of N-(Hex-5-en-2-yl)aniline: A Technical Guide.

- ResearchGate. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)

- Biosynth.

- ChemicalBook. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound|lookchem [lookchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | TCI AMERICA [tcichemicals.com]

- 11. fishersci.nl [fishersci.nl]

Foreword: The Strategic Role of Fluorination in Modern Chemistry

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)aniline (CAS: 57946-60-8)

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—offer chemists a powerful tool to fine-tune molecular behavior. Within this context, this compound emerges as a pivotal building block. Its structure, featuring a trifluoroethoxy group ortho to an aniline amine, presents a unique combination of functionalities that are highly sought after for the synthesis of complex, high-value compounds. This guide provides an in-depth exploration of this versatile intermediate, from its fundamental properties to its practical applications, tailored for the research scientist and development professional.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1] Its identity is unequivocally established by its CAS number, 57946-60-8. The key to its utility lies in the interplay between the nucleophilic aniline moiety and the potent electron-withdrawing trifluoroethoxy group. This substitution pattern profoundly influences the molecule's electronic and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57946-60-8 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| Molecular Weight | 191.15 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 49 - 53 °C | [1][4] |

| Boiling Point | 214.9 °C (Predicted/at 760 mmHg) | [4][5] |

| Density | 1.286 g/cm³ (Predicted) | [4][5] |

| pKa | 3.78 (Predicted) | [4] |

| XLogP3 | 2.3 - 2.79 | [2][5] |

The trifluoroethoxy group is the dominant feature influencing these properties. Its strong inductive effect (-I) significantly reduces the basicity of the aniline nitrogen, as reflected in the predicted low pKa. This decreased basicity is a critical consideration in reaction design, as it renders the amine less nucleophilic than aniline itself. Furthermore, the trifluoroethoxy moiety substantially increases the compound's lipophilicity (LogP), a trait that is often exploited in drug design to enhance membrane permeability.[6][7]

Synthesis and Reactivity Insights

Synthetic Pathways

While multiple synthetic routes are conceivable, a common and logical approach involves a nucleophilic aromatic substitution (SₙAr) or a Williamson ether synthesis-type reaction. A prevalent strategy is the O-alkylation of 2-aminophenol or a protected precursor. A more industrially scalable route often begins with a readily available nitroaromatic compound.

A plausible synthetic workflow is outlined below:

Caption: Plausible two-step synthesis of this compound.

Causality Behind the Chosen Pathway:

-

Step 1 (Ether Formation): Starting with 2-fluoronitrobenzene is advantageous because the nitro group strongly activates the aromatic ring towards nucleophilic substitution, facilitating the displacement of the fluoride by the trifluoroethoxide anion. Fluoride is an excellent leaving group in SₙAr reactions.

-

Step 2 (Nitro Reduction): The subsequent reduction of the nitro group to a primary amine is a well-established and high-yielding transformation in organic synthesis, with numerous reliable methods available (e.g., catalytic hydrogenation, metal-acid reduction).

Core Reactivity

The reactivity of this compound is dominated by the amine group. It readily participates in standard aniline chemistries, including:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

-

Coupling Reactions: Serving as the amine component in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex diarylamines.

The trifluoroethoxy group is generally stable and unreactive under most conditions used to modify the amine functionality. However, its electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.

The Application Nexus: Drug Discovery and Advanced Materials

The primary value of this compound lies in its role as a key intermediate.[1] The trifluoroethoxy moiety is a "biologically friendly" functional group that can confer significant advantages to a parent molecule, particularly in a pharmaceutical context.

Rationale for Use in Medicinal Chemistry

The introduction of a trifluoroalkoxy group can profoundly and beneficially impact the pharmacokinetic profile of a drug candidate.[6][7]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCH₂CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[8][9] This can increase the drug's half-life and bioavailability.

-

Increased Lipophilicity: As noted, the fluorine atoms increase lipophilicity, which can improve a drug's ability to cross biological membranes and enhance oral absorption.[10]

-

Modulation of Basicity (pKa): The lowered pKa of the aniline nitrogen ensures that it is less protonated at physiological pH. This can be crucial for optimizing target binding, as the neutral form of the amine may be required for entering a binding pocket, while the protonated form might be necessary for a key ionic interaction.

-

Unique Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

Caption: Workflow illustrating the integration of the title compound in API synthesis.

Applications in Materials Science

Beyond pharmaceuticals, this aniline derivative is valuable in creating advanced polymers and coatings.[1][11] The trifluoroethoxy group can impart enhanced thermal stability, chemical resistance, and hydrophobicity to materials.[11]

Spectroscopic and Analytical Profile

Characterization of this compound and its reaction products relies on standard analytical techniques.

-

Infrared (IR) Spectroscopy: Key expected absorptions include:

-

N-H Stretch: Two characteristic sharp bands in the 3350-3450 cm⁻¹ region for the primary amine.[12][13]

-

C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

-

N-H Bend: A band around 1620 cm⁻¹.[12]

-

C-O-C Stretch (Ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

-

C-F Stretch: Very strong, characteristic bands typically found in the 1300-1100 cm⁻¹ range.

-

C-N Stretch (Aromatic): A band around 1335-1250 cm⁻¹.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see signals for the four distinct aromatic protons in the ~6.7-7.2 ppm range. The methylene protons (-OCH₂CF₃) would appear as a quartet around 4.4 ppm due to coupling with the three fluorine atoms. The amine protons (-NH₂) would typically appear as a broad singlet.

-

¹³C NMR: The spectrum would show six distinct aromatic carbon signals, a methylene carbon signal split into a quartet by the adjacent fluorines, and the trifluoromethyl carbon, also appearing as a quartet.

-

¹⁹F NMR: A single signal, a triplet, would be observed due to coupling with the two adjacent methylene protons.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 191. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the ether bond.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[14] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[14] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[14] |

Recommended Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Facilities should be equipped with an eyewash station and safety shower.[15]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[14][16] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[1][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Exemplar Experimental Protocol: N-Acylation

This protocol provides a representative procedure for using this compound in a standard acylation reaction to form an amide, a common step in building more complex molecules.

Objective: To synthesize N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Ice bath

Caption: Step-by-step workflow for a typical N-acylation reaction.

Self-Validating Protocol Design:

-

Inert Atmosphere: Prevents side reactions involving atmospheric moisture, especially with the reactive acetyl chloride.

-

Base: Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting aniline.

-

Controlled Addition at 0 °C: The reaction is exothermic. Slow, cold addition of the highly reactive acetyl chloride mitigates potential side reactions and ensures better control over the process.

-

Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acid (HCl, excess acetyl chloride). The brine wash helps to remove water from the organic layer before the final drying step.

-

Monitoring and Purification: Thin-Layer Chromatography (TLC) provides a real-time check on the reaction's progress. Final purification by chromatography or recrystallization ensures the isolation of the target compound with high purity, which is critical for subsequent synthetic steps or biological testing.

Conclusion

This compound is more than just another chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive aniline handle and a property-enhancing trifluoroethoxy group provides researchers with a reliable and effective way to access novel chemical entities. The insights provided in this guide—spanning its fundamental properties, reactivity, and critical role in pharmaceutical and material sciences—underscore its value. For scientists aiming to optimize metabolic stability, modulate bioavailability, and create robust, high-performance materials, this compound represents a validated and indispensable component of the modern chemical toolbox.

References

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/07703]

- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4781656/]

- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed, PMID: 26862864. [URL: https://pubmed.ncbi.nlm.nih.gov/26862864/]

- This compound - LookChem. [URL: https://www.lookchem.com/2-2-2-2-Trifluoroethoxy-aniline/]

- Request PDF: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [URL: https://www.researchgate.

- 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Safety Data Sheet - AK Scientific, Inc. [URL: https://www.aksci.com/sds/5399CX.pdf]

- This compound Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5473723.htm]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). [URL: https://www.thermofisher.com/msds?productName=AA17208]

- SAFETY DATA SHEET - Fisher Scientific. (2023). [URL: https://www.fishersci.com/msds?productName=A41607]

- This compound - Echemi. [URL: https://www.echemi.com/products/57946-60-8.html]

- 4-(Trifluoromethoxy)aniline SAFETY DATA SHEET - Fisher Scientific. (2025). [URL: https://www.fishersci.com/msds?productName=AC159340050]

- This compound 98.0+%, TCI America™ - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-2-2-trifluoroethoxy-aniline-98-0-tci-america-5/T32845G]

- Request PDF: Synthesis of N-Substituted Perhydroazepine Derivatives. (1990). ResearchGate. [URL: https://www.researchgate.

- Material Safety Data Sheet - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2_3_4-TRIFLUORO_ANILINE_3862-73-5.pdf]

- Brand New this compound - Jr3oZACP. [URL: https://www.jr3ozacp.com/brand-new-2-2-2-2-trifluoroethoxy-aniline-don-t-wait]

- 2-(2,2,2-trifluoroéthoxy)aniline – Chem-Impex. [URL: https://www.chemimpex.com/products/07703?lang=fr]

- 2-(2',2',2'-trifluoroethoxy)aniline - Alachem Co., Ltd. [URL: https://www.alachem.com/product/50C019]

- This compound - BLDpharm. [URL: https://www.bldpharm.com/products/57946-60-8.html]

- The Role of Aniline Derivatives in Advanced Materials Synthesis. (2024). [URL: https://www.we-are-chemical.

- The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. (2024). [URL: https://www.we-are-chemical.com/news/the-role-of-trifluoromethoxy-anilines-in-modern-drug-discovery-84729074.html]

- This compound - FujiFilm Wako. [URL: https://labchem-wako.fujifilm.com/jp/product/detail/C0228.html]

- Bagley, M. C., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Chemistry – A European Journal, 20(24), 7139-47. [URL: https://pubmed.ncbi.nlm.nih.gov/24753361/]

- Ein-Sof, O., et al. (2011). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 339-344. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018151/]

- 2-(Trifluoromethyl)aniline 99% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a41607]

- Forlani, L., & Marianucci, E. (1996). Kinetics of the reactions of aniline and 2,2,2-trifluoroethylamine with 1,3,5-trinitrobenzene... Journal of the Chemical Society, Perkin Transactions 2, (7), 1461-1465. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/p2/p2960001461]

- This compound - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-2-trifluoroethoxy-aniline-57946-60-8]

- Clark, J. S., et al. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2018(4), M1021. [URL: https://www.mdpi.com/1422-8599/2018/4/M1021]

- Okazaki, O., et al. (1993). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 32 Suppl A, 1-10. [URL: https://pubmed.ncbi.nlm.nih.gov/8360098/]

- Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-70. [URL: https://www.researchgate.net/publication/12053916_Metabolism_of_fluorine-containing_drugs_Annu_Rev_Pharmacol_Toxicol]

- Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. PubMed, PMID: 11264465. [URL: https://pubmed.ncbi.nlm.nih.gov/11264465/]

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. [URL: https://wikieducator.org/Chapter-20:_Infrared_spectroscopy(Identifying_Compounds_or_ligands)]

- FTIR spectra of aniline tetramer - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-aniline-tetramer_fig2_328905333]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 57946-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. wikieducator.org [wikieducator.org]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to 2-(2,2,2-Trifluoroethoxy)aniline

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount.[1] This guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.

Molecular Structure and Key Features

The molecular structure of this compound, with the IUPAC name 2-(2,2,2-trifluoroethoxy)benzenamine, combines an aniline ring with a trifluoroethoxy substituent at the ortho position. This arrangement gives rise to a unique spectroscopic signature that is explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic and aliphatic protons and carbons.

¹H and ¹³C NMR Spectral Data

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.70-6.90 | m | 4H | Ar-H |

| Methylene Protons | 4.35 | q | 2H | -OCH₂- |

| Amine Protons | 3.85 | s | 2H | -NH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| Aromatic Carbons | 115.0-145.0 | Ar-C |

| Methylene Carbon | 66.0 (q) | -OCH₂- |

| Trifluoromethyl Carbon | 123.0 (q) | -CF₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of NMR Spectra

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons in the range of 6.70-6.90 ppm. The methylene protons of the trifluoroethoxy group appear as a quartet around 4.35 ppm due to coupling with the three fluorine atoms of the adjacent trifluoromethyl group. The amine protons present as a broad singlet at approximately 3.85 ppm.

In the ¹³C NMR spectrum, the aromatic carbons resonate in the typical downfield region. The methylene carbon signal is split into a quartet by the three fluorine atoms, a key indicator of the -OCH₂CF₃ moiety. Similarly, the trifluoromethyl carbon also appears as a quartet due to coupling with the two methylene protons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for the amine, aromatic, and trifluoroethoxy groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | Weak | C-H stretching (aromatic) |

| 1620-1580 | Strong | N-H bending |

| 1300-1100 | Strong | C-F stretching |

| 1250-1200 | Strong | C-O-C stretching (asymmetric) |

| 1100-1000 | Strong | C-O-C stretching (symmetric) |

Interpretation of IR Spectrum

The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3300 cm⁻¹ region and the strong N-H bending vibration between 1620-1580 cm⁻¹.[2] The aromatic C-H stretching vibrations are observed as weak bands above 3000 cm⁻¹. The most intense bands in the spectrum are attributed to the C-F and C-O-C stretching vibrations of the trifluoroethoxy group, appearing in the 1300-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M - OCH₂CF₃]⁺ |

| 92 | Moderate | [M - CF₃CH₂O]⁺ |

| 83 | Moderate | [CF₃CH₂]⁺ |

Note: Fragmentation patterns can be influenced by the ionization technique used.

Interpretation of Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z of 191, corresponding to its molecular weight.[3] Common fragmentation pathways involve the cleavage of the ether bond, leading to fragments with m/z values of 108 and 92. The presence of the trifluoroethyl fragment is indicated by a peak at m/z 83.

Proposed Fragmentation Pathway

Sources

The Trifluoroethoxy Moiety: A Privileged Scaffold in Modern Drug Discovery — Exploring the Potential of 2-(2,2,2-Trifluoroethoxy)aniline

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the trifluoroethoxy (-OCH₂CF₃) group has garnered significant attention for its ability to confer these desirable attributes.[3] This guide delves into the potential applications of a key building block bearing this moiety: 2-(2,2,2-trifluoroethoxy)aniline. This versatile compound serves as a valuable starting material for the synthesis of a diverse array of bioactive molecules with potential therapeutic applications in oncology, infectious diseases, and neuroscience.[4]

The trifluoroethoxy group enhances the lipophilicity of the benzene ring to which it is attached, a property that can improve membrane permeability and bioavailability.[3] Furthermore, the inherent strength of the C-F bonds contributes to enhanced thermal and chemical stability, rendering molecules containing this group more robust.[3] These features make this compound an attractive scaffold for medicinal chemists seeking to develop novel therapeutics with improved efficacy and pharmacokinetic profiles.

Core Synthesis and Derivatization Strategies

This compound is a commercially available starting material.[5][6] Its derivatization is key to exploring its potential in medicinal chemistry. The primary amino group serves as a versatile handle for a wide range of chemical transformations, enabling the construction of diverse compound libraries. A particularly powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between the aniline core and various aryl or heteroaryl partners.[7][8][9][10] This reaction is instrumental in creating biaryl structures, a common motif in many biologically active compounds.

Caption: Key derivatization pathways for this compound.

Potential Therapeutic Applications

Oncology: Targeting Kinases and Microtubules

The aniline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[11][12][13] Many approved kinase inhibitors, such as imatinib and nilotinib, feature an aniline or anilino-pyrimidine core that is crucial for their binding to the ATP-binding site of target kinases.[12][14][15] The trifluoroethoxy group on the this compound scaffold can be strategically employed to enhance binding affinity and selectivity for specific kinases by forming favorable hydrophobic interactions within the enzyme's active site.

Derivatives of this aniline can be designed as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mer/c-Met kinases.[11][16] The synthesis of a library of 2-substituted aniline pyrimidine derivatives, for example, could lead to the discovery of potent dual inhibitors with antitumor activities.[11]

Furthermore, aniline derivatives have been investigated as tubulin polymerization inhibitors, a class of anticancer agents that disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2] The this compound core can be incorporated into scaffolds designed to bind to the colchicine binding site on tubulin, potentially leading to potent antimitotic agents.

Quantitative Data for Representative Aniline-Based Kinase Inhibitors:

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| 2-Anilino Triazolopyrimidines | Tubulin | 30 - 43 | [2] |

| 2-Substituted Aniline Pyrimidines | Mer/c-Met | 18.5 ± 2.3 / 33.6 ± 4.3 | [11] |

| 4-Anilinoquinazolines | EGFR/VEGFR-2 | Potent (specific values not provided) | [16] |

| 4-Morpholino-2-phenylquinazolines | PI3K p110alpha | 2.0 | [15] |

Infectious Diseases: Combating Bacterial Pathogens

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Aniline derivatives have demonstrated promising antibacterial and antibiofilm properties.[14][17][18] Specifically, trifluoro-anilines have been shown to be effective against Vibrio species, which are responsible for foodborne illnesses.[1][14][18]

The antimicrobial mechanism of these compounds may involve the disruption of bacterial cell membranes and the inhibition of key virulence factors such as motility, protease activity, and biofilm formation.[1][14][18] The trifluoroethoxy group in this compound can enhance the lipophilicity of its derivatives, facilitating their penetration through the bacterial cell wall and membrane.

A systematic structure-activity relationship (SAR) study of derivatives of this compound could be undertaken to optimize their antimicrobial potency. By synthesizing a library of analogs with varying substituents on the aniline ring and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria, it would be possible to identify lead compounds for further development.

MIC Values for Representative Trifluoro-Anilines against Vibrio parahaemolyticus:

| Compound | MIC (µg/mL) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100 | [1][18] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50 | [1][18] |

Neuroscience: Modulating Neuronal Function and Neuroprotection

Aniline derivatives have also shown potential in the treatment of neurological disorders. For instance, the novel aniline compound SUN11602 has been reported to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF) by upregulating the expression of the calcium-binding protein calbindin-D28k, thereby protecting neurons from excitotoxic injury.[19] While SUN11602 does not contain a trifluoroethoxy group, this finding provides a strong rationale for exploring derivatives of this compound for neuroprotective activity.

The trifluoroethoxy group's ability to enhance lipophilicity could improve the blood-brain barrier penetration of derivative compounds, a critical factor for drugs targeting the central nervous system. Potential applications include the development of agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where protecting neurons from apoptosis and oxidative stress is a key therapeutic strategy.[20][21][22]

Caption: Potential therapeutic applications and associated mechanisms of action for derivatives of this compound.

Experimental Protocols

Synthesis of a Representative Derivative: N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide

This protocol describes a straightforward acylation of this compound to form the corresponding acetamide, a common intermediate in further synthetic elaborations.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(2-(2,2,2-trifluoroethoxy)phenyl)acetamide.

In Vitro Kinase Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.[23]

Materials:

-

Kinase of interest

-

Biotinylated peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Terbium-labeled anti-phospho-specific antibody

-

Streptavidin-conjugated XL665

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

-

Incubate for a further period to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of test compounds against a bacterial strain.[1][24][25]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds in CAMHB directly in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 16-20 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. The strategic incorporation of the trifluoroethoxy group offers a reliable means to enhance the drug-like properties of novel therapeutic agents. The potential applications of derivatives of this aniline span multiple therapeutic areas, including oncology, infectious diseases, and neuroscience. Future research should focus on the synthesis and systematic biological evaluation of focused libraries of this compound derivatives to fully elucidate their structure-activity relationships and identify promising lead candidates for further preclinical and clinical development. The continued exploration of this privileged scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

-

BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Retrieved from BenchChem website.[23]

- Chem-Impex. (n.d.). This compound.

-

Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.[4]

-

Cho, Y. E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1.[1][14][18]

-

Cho, Y. E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1.[14][17][18]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[3]

-

Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.[1][24]

-

Micale, N., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2673.[2]

-

BenchChem. (n.d.). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". Retrieved from BenchChem website.[25]

-

Takeda, H., et al. (2013). SUN11602, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor. Journal of Pharmacological Sciences, 121(2), 123-134.[19]

-

Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Humana Press.[26]

-

BenchChem. (n.d.). Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d. Retrieved from BenchChem website.[27]

-

Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 111(4), 937-947.[28]

-

Yang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 603.[11]

-

Yang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 603.[11]

-

Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(19), 6284.[29]

-

Duveau, D. Y., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7561-7565.[14]

-

WO2021142221A1. (2021). Compositions and methods for the treatment of neurodegenerative diseases. Google Patents.[20]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[15]

- Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.

-

Wang, Y., et al. (2014). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 85, 439-448.[12]

-

Yang, J., et al. (2025). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. Bioorganic Chemistry, 162, 108591.[13]

-

AstraZeneca. (2007). New agents for treating neurological disorders disclosed in recent patent literature. Expert Opinion on Therapeutic Patents, 17(11), 1385-1390.[21]

- Wang, W., et al. (2020). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS Infectious Diseases, 6(11), 2947-2956.

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568.[16]

-

Echemi. (n.d.). This compound. Retrieved from Echemi website.[5]

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT website.[6]

- Sakram, B., et al. (2021). Structure–activity relationship for the antimicrobial activity of the synthesized compounds. Results in Chemistry, 3, 100185.

-

BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline. Retrieved from BenchChem website.[7]

-

Cho, Y. E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1.[1][14][18]

-

Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7624.[8][9]

-

Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7624.[8][9]

-

Rahman, M. H., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 10842.[22]

- Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 83-87.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.[10]

Sources

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. protocols.io [protocols.io]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. mdpi.com [mdpi.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [bio-protocol.org]

- 18. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WO2021142221A1 - Compositions and methods for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 21. | BioWorld [bioworld.com]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Strategic deployment of 2-(2,2,2-Trifluoroethoxy)aniline in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated building blocks, 2-(2,2,2-Trifluoroethoxy)aniline has emerged as a particularly valuable synthon. Its unique electronic properties, conferred by the trifluoroethoxy group, offer a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. This in-depth technical guide provides a comprehensive overview of this compound as a building block in organic synthesis, with a focus on its application in the construction of complex molecular architectures relevant to drug discovery and materials science. We will delve into its key synthetic transformations, providing detailed mechanistic insights and field-proven experimental protocols.

Introduction: The Power of the Trifluoroethoxy Moiety

The trifluoroethoxy (-OCH₂CF₃) group is a powerful modulator of molecular properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the aniline ring, influencing its reactivity and the properties of the resulting derivatives. This strategic functionalization can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation, a crucial attribute in drug design.

-

Increased Lipophilicity: The fluorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

-

Modulation of pKa: The inductive effect of the trifluoroethoxy group lowers the pKa of the aniline nitrogen, influencing its basicity and interaction with biological targets.

-

Unique Binding Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological macromolecules.

These compelling features have positioned this compound as a sought-after building block in the synthesis of pharmaceuticals, particularly in the realm of kinase inhibitors, as well as in the development of advanced agrochemicals and materials.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57946-60-8 | [2] |

| Molecular Formula | C₈H₈F₃NO | [2] |

| Molecular Weight | 191.15 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 49-53 °C | |

| Boiling Point | 214.9 °C at 760 mmHg | |

| Density | 1.286 g/cm³ |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the amine protons. The methylene protons will appear as a quartet due to coupling with the fluorine atoms of the CF₃ group.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoroethoxy group showing a characteristic quartet due to C-F coupling. The methylene carbon and the trifluoromethyl carbon will also exhibit distinct signals with coupling to fluorine.

Key Synthetic Transformations: A Gateway to Molecular Complexity

This compound serves as a versatile nucleophile in a variety of cross-coupling reactions, enabling the formation of C-N bonds, a critical linkage in many biologically active molecules.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3] This reaction offers a broad substrate scope and functional group tolerance, making it a powerful tool for constructing complex molecules.